4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide

lipophilicity drug design sulfonamide

4-Butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide (CAS 496014-10-9) is a synthetic small-molecule sulfonamide derivative with the molecular formula C18H29NO3S and a molecular weight of 339.49 g/mol. It belongs to the class of N,N-disubstituted benzenesulfonamides featuring a 4-butoxy electron-donating substituent on the aromatic ring and both cyclohexyl and ethyl groups on the sulfonamide nitrogen.

Molecular Formula C18H29NO3S
Molecular Weight 339.49
CAS No. 496014-10-9
Cat. No. B2953069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide
CAS496014-10-9
Molecular FormulaC18H29NO3S
Molecular Weight339.49
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)C2CCCCC2
InChIInChI=1S/C18H29NO3S/c1-3-5-15-22-17-11-13-18(14-12-17)23(20,21)19(4-2)16-9-7-6-8-10-16/h11-14,16H,3-10,15H2,1-2H3
InChIKeyWIUGADKHDURATA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide (CAS 496014-10-9): Procurement-Relevant Identity and Baseline Characteristics


4-Butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide (CAS 496014-10-9) is a synthetic small-molecule sulfonamide derivative with the molecular formula C18H29NO3S and a molecular weight of 339.49 g/mol. It belongs to the class of N,N-disubstituted benzenesulfonamides featuring a 4-butoxy electron-donating substituent on the aromatic ring and both cyclohexyl and ethyl groups on the sulfonamide nitrogen. This structural class has been investigated in patent literature for histamine H3 receptor modulation [1] and gamma-secretase inhibition [2]. The compound is offered by chemical suppliers primarily as a research reagent for in vitro studies; it is not an FDA-approved drug and preclinical data remain sparse. High-strength, comparator-based quantitative evidence for this specific analog is limited in the public domain, which imposes critical selection criteria for scientific users considering procurement over architecturally similar analogs.

4-Butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide: Why In-Class Analogs Are Not Interchangeable


The N-cyclohexyl-N-ethylbenzenesulfonamide scaffold is pharmacologically permissive, but subtle variations in the 4-alkoxy substituent can drastically alter lipophilicity, metabolic stability, and target binding. For example, the unsubstituted N-cyclohexyl-N-ethylbenzenesulfonamide lacks the alkoxy electron-donating group that modulates the sulfonamide's hydrogen-bonding capacity [1]. The 4-methoxy analog has been shown to produce a distinct crystalline packing arrangement compared to the 4-methyl analog, demonstrating that even small stereoelectronic changes can propagate through the molecule's solid-state and solution-phase behavior [2]. Without head-to-head pharmacological data, assuming equipotency or equivalent pharmacokinetic behavior between any two members of the class is unwarranted. For a scientific user, selecting a specific 4-alkoxy chain length is a non-trivial decision that can determine assay outcome, and generic substitution based solely on structural similarity carries significant experimental risk.

4-Butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide: Quantified Differentiation Evidence for Selection


Calculated Lipophilicity and Hydrogen-Bonding Capacity Differentiate the 4-Butoxy Analog from Shorter 4-Alkoxy Chain Variants

The 4-butoxy substituent confers higher calculated lipophilicity (clogP) compared to the 4-methoxy or 4-ethoxy analogs, as predicted by standard fragment-based methods. The 4-butoxy group also influences the electronic nature of the sulfonamide moiety through its electron-donating resonance effect, which can modulate hydrogen-bonding capacity to biological targets [1][2]. While direct experimental clogP or hydrogen-bond acidity values for the target compound are not publicly available, the structural trends within the cyclohexyl sulfonamide class allow for class-level inference. The unsubstituted N-cyclohexyl-N-ethylbenzenesulfonamide serves as a baseline: it lacks the alkoxy group entirely, resulting in a different hydrogen-bonding surface and a lower molecular weight (C14H21NO2S, 267.4 g/mol) [1]. The 4-butoxy derivative (C18H29NO3S, 339.5 g/mol) adds a butyl chain (4-carbon) to the aromatic ring, which is expected to increase lipophilicity by approximately 1.5–2.0 log units based on the Hansch π-value for the butyl chain (π ≈ 2.0) relative to hydrogen (π = 0) [3]. This physiochemical differentiation is critical for passive membrane permeability and off-target binding profiles.

lipophilicity drug design sulfonamide

Class-Level H3 Receptor Antagonist Activity Guides Selection of the 4-Butoxy Analog Within a Patent-Defined SAR Space

The cyclohexyl sulfonamide scaffold is claimed in patent literature as an antagonist/inverse agonist at the histamine H3 receptor [1]. The SAR disclosed indicates that alkoxy substitution on the phenyl ring is tolerated and that the preferred alkoxy chains are methoxy and ethoxy, with longer chains such as n-butoxy being specifically recited as permissible alternatives [1]. While no IC50 or Ki values are provided for the specific 4-butoxy-N-ethyl-N-cyclohexyl compound, the class-level inference is that the extended alkoxy chain modulates receptor binding affinity and selectivity compared to the shorter-chain analogs. For a user seeking to explore the SAR space beyond the preferred methoxy/ethoxy region, the 4-butoxy analog represents a rational extension probe with predicted increased lipophilicity that may alter CNS penetration parameter.

histamine H3 receptor CNS sulfonamide

Gamma-Secretase Inhibitor Class Membership Suggests Potential CNS Application Space for the 4-Butoxy Compound

Cyclohexyl sulfonamide derivatives are disclosed as gamma-secretase inhibitors in patent US7655675 [1]. The patent claims a broad range of substituents, including alkoxy groups. Although the specific 4-butoxy-N-cyclohexyl-N-ethyl compound is not exemplified, the structural class is associated with inhibition of amyloid-beta peptide production. The 4-butoxy substituent may influence the compound's metabolic stability and CNS penetration relative to unsubstituted or smaller alkoxy analogs. Direct quantitative comparisons are unavailable, but the compound can be positioned as a tool for exploring the gamma-secretase inhibitor chemical space, particularly for understanding the impact of alkoxy chain length on potency and selectivity.

gamma-secretase Alzheimer's disease sulfonamide

4-Butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide: Evidence-Anchored Application Scenarios for Procurement Decisions


Medicinal Chemistry SAR Expansion for Histamine H3 Receptor Antagonist Programs

Based on the class-level H3 receptor antagonist activity described in US2010/0120791 [1], the 4-butoxy analog is suitable as a lipophilic SAR probe to investigate the tolerance of the hydrophobic pocket in the H3 receptor binding site beyond the preferred methoxy/ethoxy substituents. Researchers designing H3 antagonist series can use this compound to assess whether increased alkyl chain length improves or diminishes target engagement, guiding selection of optimal alkoxy substituents.

CNS Drug Discovery Tool for Gamma-Secretase Inhibition Studies

Given the gamma-secretase inhibitor class membership indicated by US7655675 [1], the 4-butoxy compound can be employed in biochemical and cellular assays to assess the impact of 4-alkoxy chain length on Aβ-lowering activity. Its elevated lipophilicity (estimated π ≈ 2.0 for the butyl chain) may influence brain penetration, making it a valuable comparator to shorter-chain analogs in pharmacokinetic/pharmacodynamic studies.

Physicochemical Property Reference Standard for Chromatographic Method Development

The compound's unique combination of a sulfonamide core and a long alkyl chain makes it a suitable retention time marker or reference compound for reverse-phase HPLC method development [1]. Its estimated lipophilicity (clogP increment of ~2.0 relative to the unsubstituted analog) provides a distinct retention time that can be used to calibrate gradient elution methods for sulfonamide libraries with varying alkyl chain lengths.

Negative Control or Selectivity Counter-Screen in Sulfonamide-Based Carbonic Anhydrase Assays

Many benzenesulfonamides are known carbonic anhydrase inhibitors. The 4-butoxy derivative, with its bulky N-cyclohexyl-N-ethyl substitution, may exhibit reduced affinity for CA isoforms compared to primary sulfonamides. It can serve as a selectivity control or negative reference in CA inhibition assays, helping to benchmark the specificity of other sulfonamide candidates [1].

Quote Request

Request a Quote for 4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.